![molecular formula C6H13NO4S2 B2595245 1,3-Bis(methylsulfonyl)pyrrolidine CAS No. 1448067-50-2](/img/structure/B2595245.png)
1,3-Bis(methylsulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(methylsulfonyl)pyrrolidine is a chemical compound that contains a five-membered pyrrolidine ring . It has a total of 26 bonds, including 13 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, and 1 five-membered ring . It also contains 1 sulfone, 1 sulfonamide (thio-/dithio-), and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine-based compounds often involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . For instance, bifunctional thiourea-pyrrolidines, derived from the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate and (S)-2-amino-1-N-Boc-pyrrolidine, were prepared .Molecular Structure Analysis
The molecular structure of 1,3-Bis(methylsulfonyl)pyrrolidine is characterized by its five-membered pyrrolidine ring . The ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" . The structure also includes 1 sulfone and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis
Pyrrolidine-based compounds, including 1,3-Bis(methylsulfonyl)pyrrolidine, are often involved in 1,3-dipolar cycloaddition reactions . These reactions involve the interaction of a 1,3-dipole (such as an azomethine ylide) with a dipolarophile (such as an alkenyl group), resulting in the formation of a cyclic compound .Mechanism of Action
The mechanism of action of pyrrolidine-based compounds often involves their interaction with biological targets. For instance, different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-bis(methylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S2/c1-12(8,9)6-3-4-7(5-6)13(2,10)11/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMIXMOLWCOYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.